Cas no 2229387-55-5 (1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole)

1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole
- 2229387-55-5
- EN300-1879540
-
- インチ: 1S/C13H12N2/c1-2-6-13-9-14-15(11-13)10-12-7-4-3-5-8-12/h1,3-5,7-9,11H,6,10H2
- InChIKey: UHZGSIOQPQTCFL-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(CC#C)C=N1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 196.100048391g/mol
- どういたいしつりょう: 196.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17.8Ų
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879540-5.0g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 5g |
$4143.0 | 2023-06-02 | ||
Enamine | EN300-1879540-10.0g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 10g |
$6144.0 | 2023-06-02 | ||
Enamine | EN300-1879540-1.0g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 1g |
$1429.0 | 2023-06-02 | ||
Enamine | EN300-1879540-2.5g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 2.5g |
$2800.0 | 2023-09-18 | ||
Enamine | EN300-1879540-0.5g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 0.5g |
$1372.0 | 2023-09-18 | ||
Enamine | EN300-1879540-0.1g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 0.1g |
$1257.0 | 2023-09-18 | ||
Enamine | EN300-1879540-1g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 1g |
$1429.0 | 2023-09-18 | ||
Enamine | EN300-1879540-0.05g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 0.05g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1879540-0.25g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 0.25g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1879540-10g |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2229387-55-5 | 10g |
$6144.0 | 2023-09-18 |
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole 関連文献
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazoleに関する追加情報
Research Brief on 1-Benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 2229387-55-5) in Chemical and Biomedical Applications
1-Benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 2229387-55-5) is a pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzyl and propargyl substituents, exhibits unique chemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways.
The synthesis of 1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole involves multi-step organic reactions, often starting from commercially available pyrazole precursors. Key steps include N-alkylation and Sonogashira coupling, which introduce the benzyl and propargyl groups, respectively. The compound's structural versatility allows for further functionalization, enabling the development of derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies.
In vitro and in vivo studies have demonstrated that 1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole exhibits notable inhibitory effects on specific kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its potent activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The compound's ability to modulate CDK activity suggests its potential as an anticancer agent, particularly in tumors with dysregulated cell cycle progression. Additionally, its propargyl moiety has been exploited in click chemistry applications, enabling the development of targeted drug delivery systems.
Beyond its role in oncology, 1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole has shown promise in neuropharmacology. Research published in ACS Chemical Neuroscience highlighted its interaction with GABA receptors, implicating its potential use in treating anxiety and epilepsy. The compound's benzyl group appears to enhance its blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug development. However, further pharmacokinetic and toxicological studies are required to assess its safety and efficacy in clinical settings.
In summary, 1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 2229387-55-5) represents a versatile and pharmacologically active scaffold with applications spanning oncology, neurology, and chemical biology. Ongoing research aims to optimize its derivatives for improved selectivity and bioavailability, paving the way for its translation into therapeutic agents. Future studies should focus on elucidating its mechanisms of action and exploring its potential in combination therapies.
2229387-55-5 (1-benzyl-4-(prop-2-yn-1-yl)-1H-pyrazole) 関連製品
- 220497-84-7(Fmoc-5-bromo-2-methoxy-D-phenylalanine)
- 29868-42-6(2,3-Di-Ac-Methyl beta-D-glucopyranoside)
- 1443345-59-2((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)
- 1337598-06-7(tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate)
- 1805080-28-7(4-Chloro-3-(difluoromethyl)-2-methylpyridine-5-carbonyl chloride)
- 1537509-88-8(N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide)
- 6921-27-3(Propargyl Ether)
- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 886935-41-7(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide)
- 171350-18-8(methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate)




